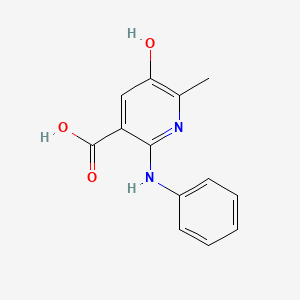![molecular formula C12H13N3O6 B14589236 4-{[2-(4-Nitroanilino)-2-oxoethyl]amino}-4-oxobutanoic acid CAS No. 61043-69-4](/img/structure/B14589236.png)
4-{[2-(4-Nitroanilino)-2-oxoethyl]amino}-4-oxobutanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{[2-(4-Nitroanilino)-2-oxoethyl]amino}-4-oxobutanoic acid is a chemical compound that features a nitroaniline group attached to an oxoethyl and oxobutanoic acid structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[2-(4-Nitroanilino)-2-oxoethyl]amino}-4-oxobutanoic acid typically involves the reaction of 4-nitroaniline with an appropriate oxoethylating agent under controlled conditions. The reaction is carried out in a solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide to facilitate the reaction. The mixture is then heated to a specific temperature to ensure complete reaction and formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often using continuous flow reactors and automated systems to control reaction parameters. Purification steps such as crystallization or chromatography are employed to obtain the pure compound.
Analyse Des Réactions Chimiques
Types of Reactions
4-{[2-(4-Nitroanilino)-2-oxoethyl]amino}-4-oxobutanoic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso derivatives or other oxidized products.
Reduction: Formation of 4-{[2-(4-Aminoanilino)-2-oxoethyl]amino}-4-oxobutanoic acid.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-{[2-(4-Nitroanilino)-2-oxoethyl]amino}-4-oxobutanoic acid has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-{[2-(4-Nitroanilino)-2-oxoethyl]amino}-4-oxobutanoic acid involves its interaction with specific molecular targets. The nitro group can undergo redox reactions, leading to the generation of reactive intermediates that can interact with cellular components. These interactions can modulate various biochemical pathways, leading to the observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Nitroaniline: Similar structure but with the nitro group at a different position.
3-Nitroaniline: Another isomer with the nitro group at the meta position.
4-Aminoaniline: The reduced form of 4-nitroaniline.
Uniqueness
4-{[2-(4-Nitroanilino)-2-oxoethyl]amino}-4-oxobutanoic acid is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Its combination of a nitroaniline group with an oxoethyl and oxobutanoic acid moiety makes it a versatile compound for various applications.
Propriétés
Numéro CAS |
61043-69-4 |
|---|---|
Formule moléculaire |
C12H13N3O6 |
Poids moléculaire |
295.25 g/mol |
Nom IUPAC |
4-[[2-(4-nitroanilino)-2-oxoethyl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C12H13N3O6/c16-10(5-6-12(18)19)13-7-11(17)14-8-1-3-9(4-2-8)15(20)21/h1-4H,5-7H2,(H,13,16)(H,14,17)(H,18,19) |
Clé InChI |
KJKMAIOPAVCLBZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1NC(=O)CNC(=O)CCC(=O)O)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


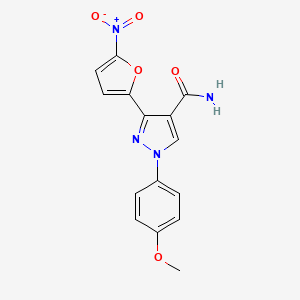
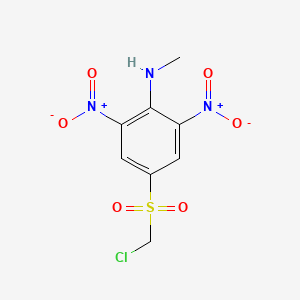
![3-[(2-Hydroxyethyl)sulfanyl]-1-(thiophen-2-yl)hept-2-en-1-one](/img/structure/B14589169.png)
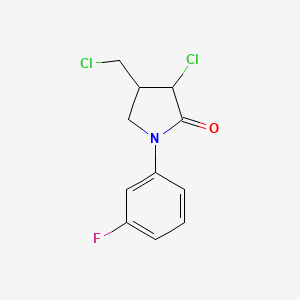
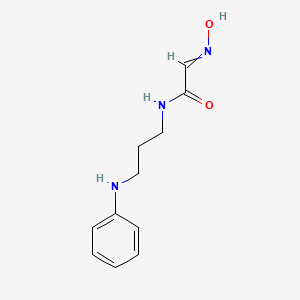
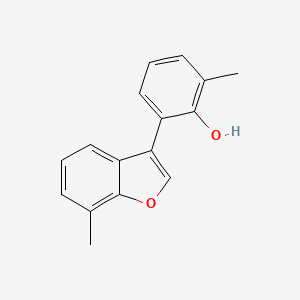


![5-{[Benzyl(ethynyl)methylsilyl]oxy}-2-methylpent-3-yn-2-ol](/img/structure/B14589206.png)


